![molecular formula C17H16O2 B13460630 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione CAS No. 166321-80-8](/img/structure/B13460630.png)
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione is an organic compound with a complex structure It is a diketone, meaning it contains two ketone groups
Méthodes De Préparation
The synthesis of 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione can be achieved through several routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of corresponding alcohols or hydrocarbons using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods may also employ catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione can be compared with other diketones and aromatic compounds. Similar compounds include:
1-Phenyl-2-propanone: A simpler ketone with similar aromatic properties.
Benzil: Another diketone with two phenyl groups.
Acetophenone: A related compound with a single ketone group and a phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
166321-80-8 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-phenyl-2-(4-propan-2-ylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C17H16O2/c1-12(2)13-8-10-15(11-9-13)17(19)16(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
FVJZGGZIXPLKFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


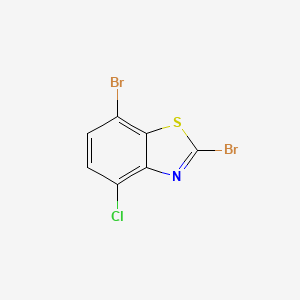
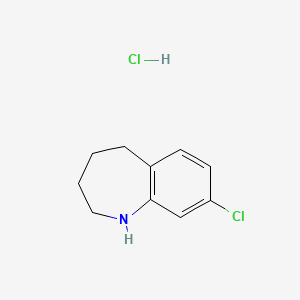
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
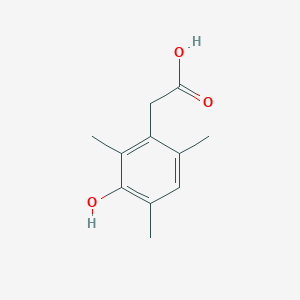
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)

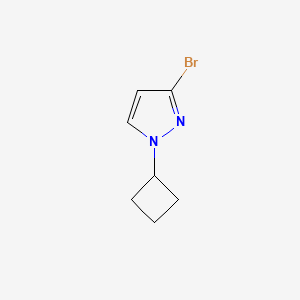
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
amine hydrochloride](/img/structure/B13460613.png)

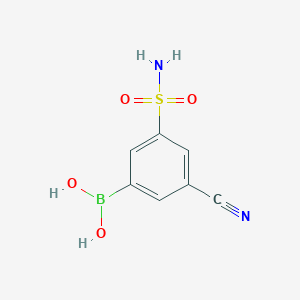
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)

![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
